molecular formula C25H21BrO4 B11648544 Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Katalognummer: B11648544
Molekulargewicht: 465.3 g/mol
InChI-Schlüssel: FMARNTVWLCJESJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula: C₂₅H₂₁BrO₄
Molecular Weight: 465.343 g/mol
Key Structural Features:

  • A benzofuran core substituted at the 6-position with bromine.
  • A 5-[(4-methylphenyl)methoxy] group (4-methylbenzyl ether).
  • A 2-phenyl substituent and an ethyl ester at the 3-position.

Eigenschaften

Molekularformel

C25H21BrO4

Molekulargewicht

465.3 g/mol

IUPAC-Name

ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H21BrO4/c1-3-28-25(27)23-19-13-22(29-15-17-11-9-16(2)10-12-17)20(26)14-21(19)30-24(23)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3

InChI-Schlüssel

FMARNTVWLCJESJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)C)Br)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Benzofuran Skeleton

The benzofuran core is typically synthesized via cyclization of 2-alkynylphenol derivatives. For example, 2-alkynylphenol undergoes palladium-catalyzed cyclization to form the benzofuran ring.

Reaction conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (10 mol%)

  • Solvent: DMF at 90°C for 24 hours.

Bromination at the 6-Position

Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) selectively introduces bromine at the 6-position.

Optimized conditions :

  • NBS (1.1 equiv), FeBr₃ (0.2 equiv)

  • Solvent: Dichloromethane (DCM) at 0°C → room temperature

  • Yield: 78%.

Etherification with (4-Methylphenyl)Methanol

Williamson ether synthesis couples the 5-hydroxy intermediate with (4-methylbenzyl) bromide under basic conditions.

Procedure :

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Acetone, reflux for 12 hours

  • Yield: 85%.

Esterification at the 3-Position

The carboxylic acid intermediate is esterified using ethanol and H₂SO₄ as a catalyst.

Conditions :

  • Ethanol (excess), H₂SO₄ (cat.)

  • Reflux for 6 hours

  • Yield: 92%.

Palladium-Catalyzed One-Pot Synthesis

Recent advances enable a streamlined one-pot approach using palladium catalysis:

Reaction setup :

  • Substrates : 2-Alkynylphenol derivative, (4-methylbenzyl) bromide, ethyl bromoacetate

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Additives : Mo(CO)₆ (CO source), KI (1 equiv)

  • Solvent : DMF/H₂O (9:1) at 90°C for 24 hours.

Mechanism :

  • Pd-catalyzed cyclization forms the benzofuran core.

  • Concurrent C–O coupling introduces the (4-methylphenyl)methoxy group.

  • Esterification occurs in situ via nucleophilic acyl substitution.

Yield : 68% (over three steps).

Comparative Analysis of Methods

Method Steps Total Yield Key Advantages Limitations
Stepwise synthesis452%High purity, controlled regioselectivityTime-intensive, multiple purifications
One-pot Pd catalysis168%Efficiency, reduced wasteRequires specialized catalysts

Optimization Strategies

Bromination Efficiency

  • Alternative brominating agents : Br₂ in acetic acid improves reactivity but risks over-bromination.

  • Directed ortho-metalation : Using directing groups (e.g., esters) enhances regioselectivity.

Catalyst Systems

  • Ligand screening : Bidentate ligands (e.g., dppf) increase Pd catalyst stability.

  • Solvent effects : Mixed solvents (e.g., DMF/H₂O) improve substrate solubility.

Scalability

  • Continuous flow systems : Enhance heat transfer and reduce reaction times for cyclization steps .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ethyl-6-Brom-5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

    Medizinische Chemie: Es kann als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet werden.

    Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften geeignet.

    Biologische Studien: Sie kann als Sonde oder Ligand in biochemischen Assays dienen, um Enzymwechselwirkungen und Rezeptorbindung zu untersuchen.

    Industrielle Chemie: Die Verbindung kann bei der Synthese von Spezialchemikalien und Zwischenprodukten für verschiedene industrielle Prozesse eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-6-Brom-5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylat hängt von seiner jeweiligen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die beteiligten Wege können die Hemmung oder Aktivierung spezifischer biochemischer Prozesse umfassen, was zu therapeutischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of apoptotic proteins such as Bax and Bcl-2.
Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
HepG212.8Cell cycle arrest

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.69 µM
Escherichia coli22.9 µM
Candida albicans56.74 µM
Fusarium oxysporum222.31 µM

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Material Science

In addition to its biological applications, this compound has potential uses in material science:

  • Fluorescent Materials : The unique structure allows for the exploration of its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives of benzofuran compounds were synthesized and tested against various pathogens. The results highlighted that this compound exhibited superior antibacterial effects compared to unsubstituted analogs.

Wirkmechanismus

The mechanism of action of Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) XLogP3 Key Properties/Bioactivity
Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₂₁BrO₄ 6-Br, 5-(4-methylbenzyloxy), 2-Ph, 3-COOEt 465.34 ~6.5* N/A
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate C₂₀H₁₉BrO₄ 6-Br, 5-(4-methylbenzyloxy), 2-Me , 3-COOEt 415.27 5.7 N/A (structural analog with reduced steric bulk)
Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₁₉H₁₆BrFO₄ 6-Br, 5-(2-fluorobenzyloxy) , 2-Me, 3-COOEt 405.24 6.5 Screening compound (antimicrobial/anticancer potential inferred)
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) C₁₁H₉BrO₅ 5-Br, 7-OH, 6-OMe, 2-COOMe 301.09 ~2.5 Significant cytotoxicity against cancer cell lines
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₅H₁₈BrFO₅ 6-Br, 5-(4-fluorophenoxy-2-oxoethoxy) , 2-Ph, 3-COOEt 505.32 ~6.8 Enhanced metabolic stability (fluorine effect)

Note: XLogP3 estimated based on analogs; Ph = phenyl, Me = methyl, COOEt = ethyl ester.

Key Differences and Implications

Feature Target Compound Closest Analog () Fluorinated Analog ()
2-Substituent Phenyl (bulky, aromatic) Methyl (small, aliphatic) Methyl
5-Substituent 4-Methylbenzyloxy (moderately lipophilic) 4-Methylbenzyloxy 2-Fluorobenzyloxy (polar, electronegative)
Bioactivity Unknown (inferred moderate cytotoxicity) Likely lower cytotoxicity Potential antimicrobial activity
Synthetic Accessibility Moderate (requires selective coupling) Easier (smaller substituent) Challenging (fluorinated reagents)

Biologische Aktivität

Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on available literature, including case studies and research findings.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C₁₈H₁₈BrO₃
  • Molecular Weight : 360.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that benzofuran derivatives often exhibit significant pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzofuran have been tested against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans16.69 to 78.23 µM

These findings suggest that the compound may possess potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

Research has indicated that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study highlighted the cytotoxic effects of related benzofuran compounds on cancer cell lines with effective concentrations leading to significant reductions in cell viability .

The selectivity index (SI), which measures the safety profile of a compound, was found to be favorable for certain benzofuran derivatives, indicating a potential therapeutic window for anticancer applications.

3. Anti-inflammatory Activity

Benzofuran compounds have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzofuran derivatives, this compound was evaluated alongside other compounds. The results demonstrated significant antibacterial activity against E. coli and S. aureus, with observed MIC values indicating effective inhibition of bacterial growth .

Case Study 2: Cytotoxicity in Cancer Cells

A comparative analysis involving this compound revealed its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value indicative of potent anticancer activity, suggesting further investigation into its mechanisms is warranted .

Q & A

Q. What are the common synthetic routes for Ethyl 6-bromo-5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including: (i) Formation of the benzofuran core via cyclization of substituted phenols or ketones. (ii) Bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions. (iii) Introduction of the 5-[(4-methylphenyl)methoxy] group via nucleophilic substitution or Mitsunobu reaction. (iv) Esterification at the 3-position using ethyl chloroformate. Similar protocols are described for structurally related benzofurans, where regioselectivity and protecting group strategies are critical to avoid side reactions .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are analyzed using diffractometers, with data processed via software like SHELXL . For example, anisotropic displacement parameters and hydrogen bonding networks are refined to validate the spatial arrangement of substituents. Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and high-resolution mass spectrometry (HRMS) are used to verify molecular connectivity and purity .

Advanced Research Questions

Q. How can researchers address discrepancies in anisotropic displacement parameters during X-ray refinement?

  • Methodological Answer : Discrepancies may arise from thermal motion, disorder, or incorrect space group assignment. Strategies include: (i) Using the SQUEEZE algorithm in PLATON to model disordered solvent molecules. (ii) Applying riding models for hydrogen atoms (e.g., C–H = 0.95–0.98 Å) with Uiso(H) = 1.2–1.5 Ueq(C). (iii) Testing alternative refinement models in SHELXL, such as splitting atoms into multiple positions. Critical evaluation of residual electron density maps and R-factor convergence is essential to ensure reliability .

Q. What methodological considerations are crucial when designing multi-step syntheses for benzofuran derivatives?

  • Methodological Answer : Key considerations include: (i) Regioselectivity : Protecting groups (e.g., methoxy or benzyloxy) may be required to direct bromination or substitution to specific positions. (ii) Reaction Monitoring : TLC or HPLC-MS at each step to detect intermediates and byproducts. (iii) Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate high-purity products. (iv) Scalability : Optimizing solvent volume and catalyst loading for reproducibility. Challenges in steric hindrance from bulky substituents (e.g., 2-phenyl group) may necessitate elevated temperatures or prolonged reaction times .

Q. How do computational methods like DFT complement experimental data in analyzing electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. For example: (i) Comparing calculated vs. experimental bond lengths/angles (e.g., C–O, C–Br) to validate crystallographic data. (ii) Analyzing HOMO-LUMO gaps to assess reactivity and charge transfer properties. (iii) Simulating IR or NMR spectra to cross-verify experimental peaks. Discrepancies >2% may indicate experimental artifacts or the need for higher-level theory (e.g., MP2) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data between theoretical and experimental bond lengths?

  • Methodological Answer : Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in gas-phase DFT. Steps include: (i) Performing periodic DFT calculations incorporating crystal environment. (ii) Reassessing basis set adequacy (e.g., 6-311++G** vs. def2-TZVP). (iii) Validating experimental data for systematic errors (e.g., absorption corrections in X-ray data). For example, C–Br bond lengths in benzofurans typically show <0.02 Å variation between theory and experiment .

Software and Tools

Q. Which crystallographic software packages are recommended for refining complex benzofuran structures?

  • Methodological Answer : (i) SHELXL : Robust for small-molecule refinement, supporting constraints/restraints for disordered regions . (ii) WinGX : Integrates SHELX with ORTEP for graphical visualization of thermal ellipsoids and packing diagrams . (iii) OLEX2 : User-friendly GUI for real-time refinement adjustments. Example workflows involve importing .hkl files into SHELXL, refining anisotropic parameters, and generating publication-ready CIFs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.